REACTION_CXSMILES
|
[Br:1][CH2:2][C:3](Cl)=[O:4].[CH3:6][N:7]1[C:16]2[CH:11]([CH2:12][CH:13]=[CH:14][CH:15]=2)[CH2:10][CH2:9][C:8]1=[O:17].[Al+3].[Cl-].[Cl-].[Cl-]>C(Cl)Cl>[Br:1][CH2:2][C:3]([C:13]1[CH:12]=[C:11]2[C:16](=[CH:15][CH:14]=1)[N:7]([CH3:6])[C:8](=[O:17])[CH2:9][CH2:10]2)=[O:4] |f:2.3.4.5|
|
Name
|
|
Quantity
|
28.3 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)Cl
|
Name
|
N-methyl-tetrahydroquinolin-2-one
|
Quantity
|
14.7 g
|
Type
|
reactant
|
Smiles
|
CN1C(CCC2CC=CC=C12)=O
|
Name
|
|
Quantity
|
26.7 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with methylene chloride
|
Type
|
WASH
|
Details
|
the combined organic extracts are washed with H2O
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
yielding a crude solid which
|
Type
|
CUSTOM
|
Details
|
is recrystallized from isopropanol affording the desired product as a solid
|
Name
|
|
Type
|
|
Smiles
|
BrCC(=O)C=1C=C2CCC(N(C2=CC1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |